molecular formula C6H6BrClOS B13669862 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol

1-(5-Bromo-4-chlorothiophen-2-yl)ethanol

Katalognummer: B13669862
Molekulargewicht: 241.53 g/mol
InChI-Schlüssel: ZNXNUJGKWNZIBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a bromine and chlorine atom on the thiophene ring and an ethanol group attached to the second carbon of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol can be achieved through several methods. One common method involves the bromination and chlorination of thiophene, followed by the introduction of an ethanol group. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation of the thiophene ring. The final step involves the addition of an ethanol group to the halogenated thiophene.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-4-chlorothiophen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form a thiophene derivative with fewer halogen atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiophene derivatives with fewer halogen atoms.

    Substitution: Formation of thiophene derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-chlorothiophen-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-4-chlorothiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ethanol group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromo-4-chlorothiophen-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    1-(5-Bromo-4-chlorothiophen-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.

    1-(5-Bromo-4-chlorothiophen-2-yl)propane: Similar structure but with a propane group instead of an ethanol group.

Uniqueness

1-(5-Bromo-4-chlorothiophen-2-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring and the ethanol group. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H6BrClOS

Molekulargewicht

241.53 g/mol

IUPAC-Name

1-(5-bromo-4-chlorothiophen-2-yl)ethanol

InChI

InChI=1S/C6H6BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2-3,9H,1H3

InChI-Schlüssel

ZNXNUJGKWNZIBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(S1)Br)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.